molecular formula C8H9N5O B13253146 2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one

2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B13253146
M. Wt: 191.19 g/mol
InChI Key: PHQQYMUKDQVEHZ-UHFFFAOYSA-N
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Description

2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with sodium methoxide in butanol, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization, leading to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its dual amino groups allow for versatile chemical modifications, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-6-(aminomethyl)-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H9N5O/c9-2-4-1-5-3-11-8(10)13-6(5)12-7(4)14/h1,3H,2,9H2,(H3,10,11,12,13,14)

InChI Key

PHQQYMUKDQVEHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=NC(=NC=C21)N)CN

Origin of Product

United States

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